1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one

Description

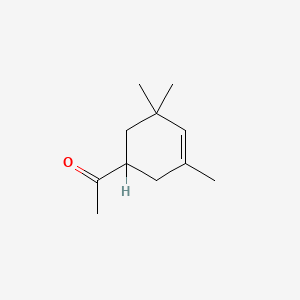

1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one (CAS: 25915-53-1) is a cyclic monoterpene ketone with the molecular formula C₁₁H₁₈O and a molecular weight of 166.26 g/mol. Structurally, it consists of a cyclohexene ring substituted with three methyl groups at positions 3, 5, and 5, along with an acetyl group at position 1 (). The compound is also known by synonyms such as 3,5,5-Trimethyl-4-acetylcyclohexene and is characterized by the SMILES string CC1C=CCC(C)(C)C1C(=O)C and InChIKey WLTIDHLMFJRJHE-UHFFFAOYSA-N .

Similar compounds (e.g., substituted acetophenones) are synthesized via reactions involving acetylating agents under thermal or catalytic conditions ().

Properties

CAS No. |

93904-57-5 |

|---|---|

Molecular Formula |

C11H18O |

Molecular Weight |

166.26 g/mol |

IUPAC Name |

1-(3,5,5-trimethylcyclohex-3-en-1-yl)ethanone |

InChI |

InChI=1S/C11H18O/c1-8-5-10(9(2)12)7-11(3,4)6-8/h6,10H,5,7H2,1-4H3 |

InChI Key |

LRDNMLFVQONIOF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(CC(C1)C(=O)C)(C)C |

Origin of Product |

United States |

Preparation Methods

Oxidation of 3,5,5-Trimethylcyclohexanol Derivatives

An alternative approach involves the oxidation of 3,5,5-trimethylcyclohexanol or related alcohol precursors to the corresponding ketone. This method is useful when the alcohol intermediate is readily available or can be synthesized via reduction or hydroboration of the corresponding alkene.

-

- Chromium trioxide (CrO3) in acidic medium (Jones oxidation)

- Pyridinium chlorochromate (PCC)

- Potassium permanganate (KMnO4) under controlled conditions

-

- Solvent: Acetone or dichloromethane

- Temperature: 0°C to room temperature

- Reaction time: 1-3 hours

-

- Mild conditions with PCC

- High selectivity for ketone formation

-

- Use of toxic chromium reagents

- Overoxidation risk with strong oxidants like KMnO4

Catalytic Hydrogenation Followed by Acylation

In some synthetic schemes, the cyclohexene ring is first hydrogenated to the corresponding cyclohexane derivative, followed by selective acylation to introduce the ethanone group. This method is less common for the unsaturated target compound but can be adapted for derivatives.

-

- Palladium on carbon (Pd/C)

- Raney nickel

-

- Hydrogen pressure: 1-5 atm

- Solvent: Ethanol or ethyl acetate

- Temperature: Room temperature to 50°C

-

- Friedel-Crafts acylation as described above

Industrial Continuous Flow Synthesis

For large-scale production, continuous flow reactors are employed to optimize reaction parameters such as temperature, residence time, and reagent mixing. This approach enhances product consistency and yield while minimizing impurities.

-

- Automated control of reaction conditions

- Enhanced heat and mass transfer

- Reduced reaction times

- Safer handling of reactive intermediates

-

- Microreactors or tubular reactors with in-line monitoring

- Use of immobilized Lewis acid catalysts for easy separation

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | Anhydrous, 0°C to RT | 70-85 | High regioselectivity, scalable | Requires strict anhydrous setup |

| Oxidation of Alcohols | PCC, CrO3, KMnO4 | Mild, 0°C to RT | 60-80 | Mild conditions (PCC) | Toxic reagents, overoxidation risk |

| Catalytic Hydrogenation + Acylation | Pd/C or Raney Ni + AlCl3 | H2 pressure, RT to 50°C | 50-70 | Versatile for derivatives | Multi-step, less direct |

| Continuous Flow Synthesis | Automated Lewis acid catalysis | Controlled flow, variable | 80-90 | High efficiency, reproducible | Requires specialized equipment |

Research Findings and Notes

The Friedel-Crafts acylation remains the most widely used and studied method due to its straightforward approach and high selectivity for the target ketone group on the cyclohexene ring.

Oxidation methods provide alternative routes when alcohol intermediates are accessible, but the environmental and safety concerns related to chromium-based oxidants limit their industrial appeal.

Continuous flow synthesis is gaining traction in industrial settings for this compound, offering improved control over reaction parameters and product quality.

The compound’s physicochemical properties, such as moderate vapor pressure (0.176 mm Hg at 25°C) and water solubility (~118 mg/L at 25°C), influence the choice of solvents and reaction conditions during synthesis.

No significant alternative green chemistry methods have been reported extensively for this compound, indicating an area for future research.

Chemical Reactions Analysis

Types of Reactions

1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Reduction: Reduction of the ethanone group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Fragrance Industry

Fragrance Composition :

1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one is primarily utilized in the fragrance industry due to its pleasant aroma profile. It is often incorporated into perfumes and scented products to enhance their olfactory appeal. The compound's structure allows it to impart specific aromatic qualities that are desirable in perfumery.

Case Study: Fragrance Formulation

In a study conducted by perfumers, the incorporation of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone into a floral fragrance blend was evaluated. The results indicated that the compound significantly enhanced the overall scent profile by adding depth and complexity.

Applications in Organic Synthesis

Synthetic Intermediates :

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for various chemical transformations that can lead to the production of more complex molecules.

Example Reactions:

- Aldol Condensation : The compound can undergo aldol condensation reactions to form larger β-hydroxy ketones.

- Electrophilic Aromatic Substitution : The presence of the cyclohexene moiety makes it a suitable substrate for electrophilic substitution reactions.

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone. These assessments are crucial for understanding potential health risks associated with exposure.

Key Findings:

Mechanism of Action

The mechanism of action of 1-(3,5,5-trimethyl-3-cyclohexen-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ethanone group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclohexene ring structure allows for hydrophobic interactions with lipid membranes, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one to other cyclic ketones highlight key differences in reactivity, physical properties, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Structural Differences

Substituent Arrangement: The target compound has a 3,5,5-trimethylcyclohexene backbone with an acetyl group at position 1. In contrast, isophorone (78-59-1) positions its ketone at position 1 and methyl groups at 3,5,5, resulting in distinct electronic environments . β-Ionone (14901-07-6) features a conjugated triene system, enhancing its UV absorption and fragrance properties compared to the less conjugated target compound .

Functional Groups: The acetyl group in the target compound may confer higher polarity than isophorone but lower than β-ionone due to the latter’s extended conjugation.

Physical Properties

- Molecular Weight: The target compound (166.26 g/mol) is lighter than β-ionone (192.30 g/mol) but heavier than isophorone (138.21 g/mol).

- Solubility: Methyl and acetyl groups in the target compound likely enhance lipophilicity, making it less water-soluble than β-ionone but comparable to isophorone.

Research Findings and Implications

Reactivity : The electron-withdrawing acetyl group in the target compound may reduce nucleophilic reactivity compared to isophorone, which has a more electron-deficient ketone .

Stability : The 3,5,5-trimethyl substitution likely enhances steric protection of the cyclohexene ring, improving thermal stability relative to less substituted analogs.

Biological Activity

1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one, also known as 3,5,5-trimethylcyclohexenone or CAS No. 93904-57-5, is a ketone compound with various biological activities. Understanding its biological effects is crucial for evaluating its safety and potential applications in various fields, including pharmaceuticals and environmental science.

- Molecular Formula : C11H18O

- Molecular Weight : 166.26 g/mol

- CAS Number : 93904-57-5

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including toxicity assessments, genotoxicity, and potential carcinogenic effects.

Toxicity Studies

Toxicological assessments have indicated that this compound exhibits low acute toxicity. For instance:

- Inhalation Toxicity : The median lethal concentration (LC50) for rats was reported to be 7000 mg/m³, with clinical signs including respiratory irritation and potential coma at high exposure levels (≥5000 mg/m³) .

| Study Type | Dose (mg/kg bw/day) | Observed Effects |

|---|---|---|

| Repeated Dose Oral | 0, 125, 250, 500 | Body weight reduction in males at higher doses |

| Inhalation Toxicity | 2873 mg/m³ | Mortality in exposed rats |

Genotoxicity Assessment

In vitro studies have shown that the compound does not exhibit mutagenic activity in several Ames tests using Salmonella typhimurium. However, some studies indicated increased sister chromatid exchange frequencies at high concentrations without S9 mix .

| Test Type | Result |

|---|---|

| Ames Test | No mutagenic activity |

| Sister Chromatid Exchange | Increased frequency at high concentrations |

Carcinogenic Potential

The compound is classified as a Category 3 carcinogen based on limited evidence of carcinogenic effects observed in male rats. Specifically, kidney tumors and preputial gland carcinomas were noted . The mechanism attributed to kidney tumors appears to be male rat-specific and may not be relevant to humans.

Case Studies

Several studies have highlighted the biological impacts of this compound:

- Inhalation Study : Rats exposed to a concentration of 2873 mg/m³ for extended periods exhibited significant respiratory issues and some mortality .

- Dietary Exposure Study : Long-term feeding studies showed reduced body weight gain in male rats at higher doses (233.8 mg/kg bw/day), establishing a No Observed Adverse Effect Level (NOAEL) of 102.5 mg/kg bw/day for males and higher for females .

Environmental Impact

The compound has been assessed for its environmental safety and is considered to have low hazard potential under typical exposure scenarios. It does not appear to enter the environment in quantities that would pose immediate or long-term risks to ecological health .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for confirming the molecular structure of 1-(3,5,5-Trimethyl-3-cyclohexen-1-yl)ethan-1-one?

- Answer :

- Mass Spectrometry (MS) : Electron ionization (EI) MS can identify the molecular ion peak (e.g., m/z 152.2334 for C₁₀H₁₆O) and fragmentation patterns. Reference NIST Standard Reference Database 69 for validated spectral data .

- NMR : ¹H and ¹³C NMR can resolve the cyclohexene ring substituents and ketone group. Use deuterated solvents (e.g., CDCl₃) to analyze coupling constants and confirm stereochemistry.

- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone functionality.

Q. How do solubility properties of this compound impact experimental design in organic synthesis?

- Answer :

- Log P Values : Computational models (e.g., XLOGP3: 2.55, SILICOS-IT: 1.93) predict moderate lipophilicity .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) for reactions requiring solubility. For recrystallization, test mixtures of hexane/ethyl acetate.

- Experimental Adjustments : If solubility is low, employ sonication or elevated temperatures (e.g., 60–80°C) .

Q. What are the key stability considerations for storing this compound?

- Answer :

- Storage Conditions : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or moisture absorption .

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Decomposition Risks : Monitor for ketone degradation products (e.g., carboxylic acids) via periodic GC-MS analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

- Answer :

- Catalytic Systems : Use palladium catalysts (e.g., Pd(OAc)₂ with XPhos) for Suzuki-Miyaura couplings to functionalize the cyclohexene ring .

- Steric Effects : The 3,5,5-trimethyl groups hinder electrophilic attacks at the 2-position; prioritize nucleophilic additions at the ketone.

- Computational Modeling : DFT calculations (e.g., Gaussian) can predict reactive sites and optimize reaction pathways .

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

- Answer :

- Cross-Validation : Compare experimental MS/NMR data with NIST and PubChem databases to identify anomalies .

- Isotopic Labeling : Use ¹³C-labeled analogs to confirm peak assignments in complex NMR spectra.

- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational changes in the cyclohexene ring .

Q. How can computational chemistry predict biological activity of derivatives?

- Answer :

- QSAR Models : Train models using descriptors like log P, polar surface area, and H-bonding capacity to predict pharmacokinetics .

- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes) .

- ADMET Profiling : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity risks .

Q. What experimental designs optimize yields in cross-coupling reactions involving this compound?

- Answer :

- Catalyst Screening : Test PdCl₂(dppf) or Ru catalysts for improved turnover in C–C bond formations .

- Solvent Optimization : Use toluene or THF at 80–100°C for Suzuki reactions; avoid protic solvents to prevent ketone side reactions .

- Additives : Include potassium acetate (KOAc) or cesium fluoride (CsF) to enhance catalytic efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.